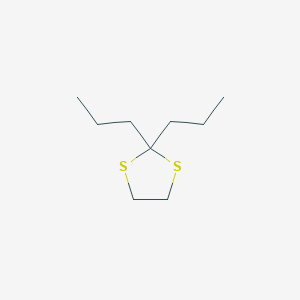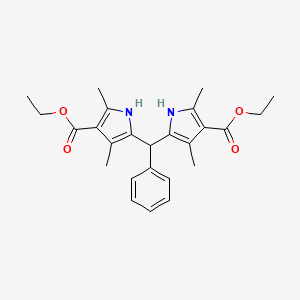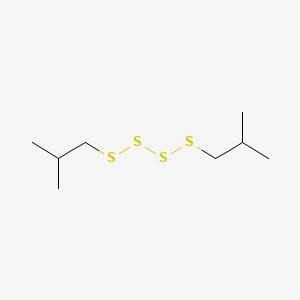
Mercury--platinum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury–platinum (1/1) is a heterometallic compound that involves a bond between mercury and platinum
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mercury–platinum (1/1) typically involves the reaction between solid platinum and liquid mercury. This reaction can be carried out at temperatures ranging from 20 to 153°C. The reaction product is identified as Hg₄Pt, with a lattice parameter of 6.2047 Å .
Industrial Production Methods: The reaction is often monitored using techniques such as gravimetric analysis, X-ray diffraction, and radioactive tracer techniques .
化学反应分析
Types of Reactions: Mercury–platinum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are possible, where one of the metal atoms is replaced by another element.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen fluoride (HF), which interacts with mercury to form complexes such as HF⋯Hg and HgF₂ . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various mercury and platinum complexes, such as Hg₄Pt and HgF₂ .
科学研究应用
Mercury–platinum (1/1) has several scientific research applications, including:
作用机制
The mechanism of action of mercury–platinum (1/1) involves the interaction of the compound with molecular targets and pathways within cells. For example, platinum-containing compounds are known to bind to DNA, inhibiting replication and transcription, which can lead to cell death . The specific pathways and molecular targets involved in the action of mercury–platinum (1/1) are still under investigation.
相似化合物的比较
Cisplatin: A well-known platinum-containing antitumor drug that binds to DNA and inhibits cell division.
Carboplatin: Another platinum-based drug with similar mechanisms of action but different side effects.
Oxaliplatin: A platinum compound used in cancer therapy with a unique mechanism of action involving the formation of DNA adducts.
Uniqueness of Mercury–Platinum (1/1): Mercury–platinum (1/1) is unique due to its heterometallic nature, involving both mercury and platinum.
属性
CAS 编号 |
12162-28-6 |
|---|---|
分子式 |
HgPt |
分子量 |
395.68 g/mol |
IUPAC 名称 |
mercury;platinum |
InChI |
InChI=1S/Hg.Pt |
InChI 键 |
PKWKEIMNKXRRFW-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


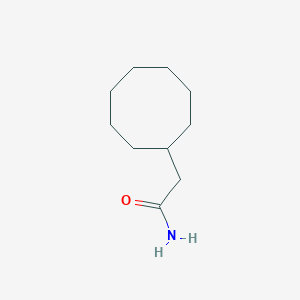
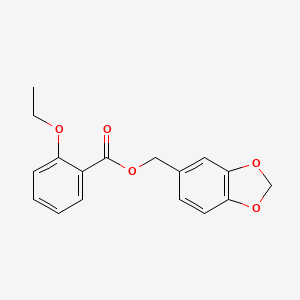
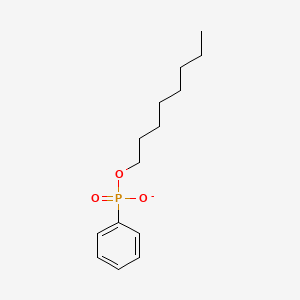

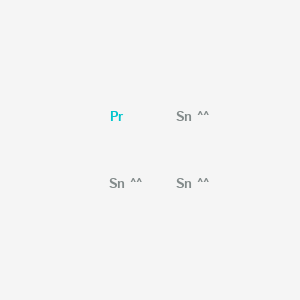
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)

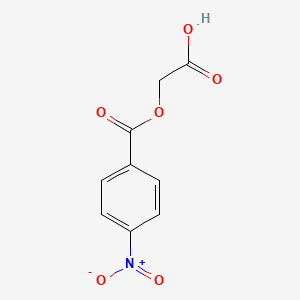
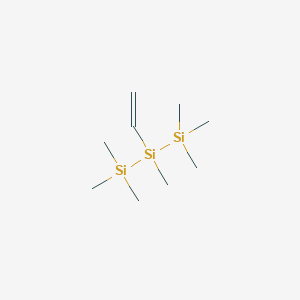
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

